3-Ethoxy-2-phenyl-1H-inden-1-one
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Overview
Description
3-Ethoxy-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring with a ketone group. The presence of an ethoxy group and a phenyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1H-inden-1-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-phenyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
3-Ethoxy-2-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-inden-1-one: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Methoxy-2-phenyl-1H-inden-1-one: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and properties.
Uniqueness
The presence of the ethoxy group in 3-Ethoxy-2-phenyl-1H-inden-1-one enhances its chemical reactivity and potential applications compared to similar compounds. This unique structural feature allows for a broader range of chemical modifications and biological activities.
Properties
CAS No. |
93321-32-5 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-ethoxy-2-phenylinden-1-one |
InChI |
InChI=1S/C17H14O2/c1-2-19-17-14-11-7-6-10-13(14)16(18)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
HDKXKCAPWNGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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